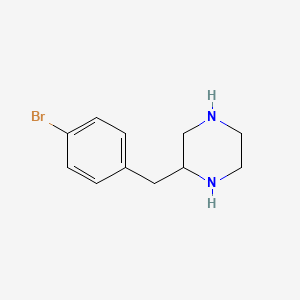

2-(4-Bromo-benzyl)-piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15BrN2 |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H15BrN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2 |

InChI Key |

WOAKWISTZANOJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comprehensive Spectroscopic and Chromatographic Characterization Techniques for Research Compounds

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing detailed information about connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1-(4-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate, provides insight into the types of signals that would be expected for 2-(4-Bromo-benzyl)-piperazine spectrabase.com. For this compound, the ¹H NMR spectrum would be anticipated to show distinct signals for the protons of the 4-bromobenzyl group and the piperazine (B1678402) ring.

Aromatic Protons: The protons on the brominated benzene (B151609) ring would typically appear as two doublets in the aromatic region (approximately δ 7.0-7.5 ppm) due to the para-substitution pattern.

Benzyl (B1604629) Protons: The two protons of the benzyl methylene group (CH₂) attached to the piperazine ring would likely appear as a singlet, typically in the range of δ 3.5-4.0 ppm.

Piperazine Protons: The protons on the piperazine ring would exhibit a more complex pattern of multiplets in the aliphatic region (approximately δ 2.5-3.5 ppm). The exact chemical shifts and multiplicities would depend on the chair conformation of the piperazine ring and the substitution at the N1 and N4 positions. The proton on the nitrogen atom (NH) would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. In some substituted piperazines, temperature-dependent NMR studies reveal the interconversion between different isomers (syn and anti) rsc.org.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. For this compound, the expected signals would be:

Aromatic Carbons: The benzene ring would show four distinct signals. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift, and the other aromatic carbons would appear in the typical downfield region for aromatic compounds (approximately δ 120-140 ppm). For example, in a related compound, 1-(4-bromobenzyl)-4-ethylpiperazine, characteristic shifts for the aromatic carbons are observed spectrabase.com.

Benzyl Carbon: The benzylic CH₂ carbon would be expected to resonate at approximately δ 60-65 ppm.

Piperazine Carbons: The carbon atoms of the piperazine ring would typically appear in the range of δ 40-60 ppm. The substitution on the nitrogen atoms would influence their precise chemical shifts.

A representative data table for the expected ¹³C NMR chemical shifts is provided below, based on data for analogous compounds.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C (Aromatic, C-Br) | ~121 |

| CH (Aromatic) | ~131 |

| CH (Aromatic) | ~129 |

| C (Aromatic, C-CH₂) | ~138 |

| CH₂ (Benzyl) | ~62 |

| CH₂ (Piperazine) | ~53 |

| CH (Piperazine) | ~50 |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous compounds)

Confirmation of Molecular Mass and Fragmentation Patterns using Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the empirical formula is C₁₁H₁₅BrN₂ and the molecular weight is approximately 255.15 g/mol .

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, often accompanied by an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of benzylpiperazine derivatives is well-documented europa.euresearchgate.net. The most common fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion or a benzyl cation.

Key Fragmentation Ions: For benzylpiperazine (BZP), a high-abundance characteristic ion is observed at m/z 91, corresponding to the benzyl fragment [C₇H₇]⁺ europa.eu. The piperazine ring can also undergo cleavage, leading to characteristic fragment ions at m/z 56 and 70 . For this compound, a prominent fragment would be expected at m/z 169/171, corresponding to the 4-bromobenzyl cation [C₇H₆Br]⁺.

A summary of expected mass spectral data is presented in the table below.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 255/257 | Molecular Ion |

| [M - C₄H₉N₂]⁺ | 169/171 | 4-Bromobenzyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion (from rearrangement) |

| [C₄H₈N]⁺ | 70 | Piperazine fragment |

| [C₃H₆N]⁺ | 56 | Piperazine fragment |

Interactive Data Table: Expected Mass Spectrometry Fragmentation

Identification of Functional Groups by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of piperazine and its derivatives has been studied, providing a basis for interpreting the spectrum of this compound researchgate.netdergipark.org.tr.

The key functional groups in this compound and their expected IR absorption frequencies are:

N-H Stretch: The secondary amine in the piperazine ring will exhibit a stretching vibration in the region of 3300-3500 cm⁻¹. This peak is often broad.

C-H Stretch (Aromatic): The C-H stretching vibrations of the benzene ring are typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

C-H Stretch (Aliphatic): The C-H stretching vibrations of the benzyl CH₂ and the piperazine ring CH₂ groups will appear in the region of 2800-3000 cm⁻¹.

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibrations of the C-N bonds in the piperazine ring are typically found in the 1000-1250 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (stretch, secondary amine) | 3300 - 3500 |

| C-H (stretch, aromatic) | 3030 - 3100 |

| C-H (stretch, aliphatic) | 2800 - 3000 |

| C=C (stretch, aromatic) | 1450 - 1600 |

| C-N (stretch) | 1000 - 1250 |

| C-Br (stretch) | 500 - 600 |

Interactive Data Table: Expected Infrared Absorption Frequencies

Purity Assessment and Isolation Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Column Chromatography)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for separating, identifying, and quantifying components in a mixture. For piperazine derivatives, reverse-phase HPLC (RP-HPLC) is a commonly used technique researchgate.netresearchgate.netnih.govsielc.com. A C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as formic acid or ammonium formate) sielc.commdpi.com. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is a standard method. Silica gel is a common stationary phase for the purification of piperazine derivatives mdpi.com. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol), is often used to elute the desired compound from the column. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).

Structure Activity Relationship Sar Studies and Rational Compound Design

Correlating Structural Modifications of 2-(4-Bromo-benzyl)-piperazine with Biological Potency and Selectivity

The biological profile of this compound is highly sensitive to structural modifications on both the piperazine (B1678402) core and the bromo-benzyl substituent. SAR studies reveal that even minor chemical alterations can lead to significant changes in biological potency and target selectivity. For instance, in the development of novel anticancer agents, the introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on the piperazine-linked benzene (B151609) ring has been shown to enhance anti-tumor activity nih.gov.

The potency of derivatives can be quantified and compared using metrics like the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. Research on related piperazine-based compounds demonstrates this correlation. For example, in a series of sulfonylpiperazine analogs designed as modulators of human neuronal nicotinic receptors, replacing a para-bromo substituent with a para-fluoro group resulted in no significant change in potency, whereas a complete removal of the halogen (benzyl analog) led to a twofold decrease in potency for Hα3β4 nAChRs nih.gov. This highlights the nuanced effects of different halogens and the general importance of having a substituent at that position.

Further studies on benzylpiperazine derivatives targeting the σ1 receptor have shown that replacing a 4-methoxy group on the benzyl (B1604629) ring with a hydroxymethyl group can be used to probe the importance of an additional hydrogen-bond donor for target binding nih.gov. These types of systematic modifications are crucial for building a comprehensive SAR model. The data gathered from these studies allow chemists to predict how new analogs might behave, thereby streamlining the drug discovery process.

| Compound/Analog | Modification | Target/Assay | Observed Potency (IC50) | Reference Finding |

|---|---|---|---|---|

| Benzyl Analog | Removal of p-bromo group | Hα3β4 nAChRs | 18.5 µM (2-fold decrease) | Demonstrates the importance of the para-substituent for potency. nih.gov |

| p-Fluorophenyl Analog | p-Bromo replaced with p-fluoro | Hα4β2 / Hα3β4 nAChRs | No significant change | Shows that different halogens can have similar effects in some contexts. nih.gov |

| 4-Arylthiazole Derivative (7d) | Modification of piperazine with a complex heterocycle; contains 1-benzyl-5-bromoindolin-2-one scaffold | MCF-7 Cancer Cells | 2.93 µM | Illustrates high anticancer potency with a bromo-benzyl-like moiety. mdpi.com |

| 4-Arylthiazole Derivative (7c) | Similar to 7d, different aryl group | MCF-7 Cancer Cells | 7.17 µM | Shows sensitivity of potency to minor changes on appended groups. mdpi.com |

Significance of the Bromo-benzyl Substituent for Molecular Recognition and Activity

The bromo-benzyl moiety is a critical component of the this compound scaffold, playing a multifaceted role in molecular recognition and biological activity. The benzyl group itself often provides a necessary hydrophobic interaction, anchoring the ligand into a specific hydrophobic pocket within the target protein nih.gov. The presence and position of the bromine atom on this phenyl ring further refine this interaction and can introduce additional binding forces.

The bromine atom at the para-position confers several key properties:

Electronic Effects : As an electron-withdrawing group, bromine alters the electron density of the phenyl ring, which can influence the molecule's interaction with the target receptor and its metabolic stability nih.gov.

Size and Lipophilicity : The bulky nature of the bromine atom can provide favorable van der Waals contacts within a binding site. It also increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the receptor. This type of specific interaction can significantly enhance binding affinity and selectivity.

Studies on structurally related anticancer agents have underscored the importance of the bromo-benzyl group. For example, a series of 1-benzyl-5-bromoindolin-2-ones, which feature a similar bromo-benzyl pharmacophore, were found to have potent activity against breast cancer cells and to be effective inhibitors of VEGFR-2, a key protein in tumor growth mdpi.com. Similarly, research on anti-tubulin agents based on a 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) scaffold also highlights the contribution of the 4-bromo-benzyl unit to potent anticancer activity nih.gov.

Impact of Substituent Position and Nature on the Piperazine Ring (N1, N4, C2, etc.)

The piperazine ring is a versatile scaffold in drug design, largely because its two nitrogen atoms (N1 and N4) provide convenient points for chemical modification nih.gov. The nature, size, and electronic properties of the substituents attached to these nitrogens can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic profile.

For a 2-substituted piperazine like this compound, the primary substitution is at the C2 position. The remaining N1 and N4 positions are available for further derivatization.

N1-Position : The N1 nitrogen is often a key interaction point. Its basicity, governed by the pKa, is crucial for forming ionic bonds with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor's binding site. Modifications at this position can modulate this basicity and introduce other interactions. For example, attaching bulky or hydrophobic groups can explore adjacent pockets in the binding site nih.gov.

N4-Position : The N4 nitrogen offers another handle for modification. In many drug classes, this position is functionalized to extend the molecule towards other regions of the target or to fine-tune its physicochemical properties. For instance, attaching sulfonyl groups to the piperazine nitrogen has been a successful strategy in developing modulators for various targets nih.govmdpi.com. In one study, attaching different arylsulfonyl groups to the piperazine ring was a key part of the synthetic strategy to create a library of analogs for SAR exploration nih.gov.

The flexibility of the piperazine ring allows it to adopt different conformations (e.g., chair, boat), and the substituents can influence which conformation is preferred, thereby affecting how the molecule fits into its binding site.

| Position | Type of Substituent | Potential Impact on Activity | Example from Related Compounds |

|---|---|---|---|

| N1 | Small alkyl groups | Modulates basicity and steric profile. | N/A in provided search results. |

| N4 | Arylsulfonyl groups | Introduces H-bond acceptors and explores additional binding pockets. | Sulfonylpiperazine analogs showed activity as nAChR modulators. nih.gov |

| N1, N4 | Dibenzyl substitution | Increases lipophilicity; may interact with multiple hydrophobic regions. | N,N'-dibenzylpiperazine (DBZP) is a known byproduct of BZP synthesis with its own psychoactive profile. nih.gov |

| N4 | Acyl groups (e.g., benzoyl) | Can introduce hydrogen bond acceptors and planar aromatic systems for π-stacking. | Benzoylpiperazines have been investigated as tyrosinase inhibitors. nih.gov |

Elucidation of Pharmacophoric Requirements for Target Interaction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule nih.gov. Elucidating the pharmacophore for this compound analogs is essential for understanding their mechanism of action and for designing new molecules with improved affinity.

Based on the SAR data of this and related scaffolds, a general pharmacophore model can be proposed. Key features would likely include:

A Basic Amine Center : One of the piperazine nitrogens, typically protonated at physiological pH, serves as a key interaction point, often forming an ionic bond or a strong hydrogen bond with the target protein nih.gov.

A Hydrophobic Aromatic Region : The benzyl group provides a large, non-polar surface that interacts with hydrophobic pockets in the receptor. This is a common feature in many biologically active benzylpiperazine derivatives nih.govnih.gov.

A successful example of pharmacophore modeling can be seen in the development of ligands for the σ1 receptor, where Glennon's model specifies two distal hydrophobic regions and a central positive ionizable nitrogen as essential features for binding nih.gov. Applying this logic, the bromo-benzyl group would constitute one hydrophobic region, while a substituent on the N1 or N4 position could fulfill the requirement for the second hydrophobic site, with the piperazine nitrogen acting as the central basic feature.

Rational Design Principles for Lead Optimization and Analogue Development

Rational drug design utilizes the knowledge of a compound's SAR and pharmacophoric requirements to design and synthesize more potent and selective analogs. Starting with a lead compound like this compound, several principles can be applied for lead optimization.

Bioisosteric Replacement : The bromine atom can be replaced with other groups to probe the binding pocket. For example, replacing it with chlorine or fluorine can test the sensitivity to halogen size and electronegativity nih.gov. Replacing it with a methyl or trifluoromethyl group can differentiate between steric and electronic effects.

Scaffold Hopping and Ring Variation : While maintaining the key pharmacophoric features, the piperazine core could be replaced with other heterocyclic rings (e.g., piperidine, morpholine) to alter the geometry, basicity, and physical properties of the molecule mdpi.com.

Substituent Scanning : Systematically adding various substituents at the open positions of the piperazine ring (N1, N4) or at other positions on the benzyl ring (ortho, meta) can identify new favorable interactions. For instance, adding hydrogen bond donors or acceptors can pick up new interactions with the target protein nih.gov.

Structure-Based Design : If the 3D structure of the biological target is known, computational tools like molecular docking can be used to visualize how analogs of this compound fit into the active site. This allows for the design of new molecules with a predicted improved fit and binding affinity, as demonstrated in the development of anti-tubulin agents where docking was used to confirm interactions at the colchicine (B1669291) binding site nih.gov.

By iteratively applying these principles—designing, synthesizing, and testing new analogs—researchers can systematically refine the structure of the lead compound to achieve the desired therapeutic profile.

Computational Chemistry and in Silico Approaches in Research and Discovery

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of 2-(4-Bromo-benzyl)-piperazine, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations have been employed to investigate the binding of this compound derivatives to various biological targets. For instance, in studies involving 2-(4-bromobenzyl) tethered 4-amino substituted 5,6,7,8-tetrahydrobenzo insilico.eunih.govthieno[2,3-d]pyrimidines as potential anticancer agents, docking studies were performed to predict their binding affinity for Topoisomerase I (Topo I) and Topoisomerase II (Topo II). nih.gov

These simulations calculate a docking score, which estimates the binding affinity between the ligand and the receptor. A lower docking score generally indicates a more favorable binding interaction. For example, compound 7r , a derivative, showed a docking score of -8.68 against Topo I, which was comparable to the known inhibitor camptothecin (B557342) (-7.80). nih.gov Similarly, against Topo II, another derivative, 7a , exhibited a docking score of -5.838, comparable to the standard drug etoposide. nih.gov

The recognition modes predicted by these simulations reveal key interactions. The thienopyrimidine ring of compound 7r was found to engage in π–π stacking with specific DNA bases (DC112 and DA113) at the active site of Topo I, while its bromophenyl ring showed similar interactions with DT10. nih.gov These detailed interaction patterns are vital for understanding the molecular basis of the compound's activity.

| Compound | Target Protein | Docking Score | Reference Compound | Reference Docking Score |

|---|---|---|---|---|

| Compound 7r | Topoisomerase I | -8.68 | Camptothecin | -7.80 |

| Compound 7a | Topoisomerase I | -6.89 | Camptothecin | -7.80 |

| Compound 7a | Topoisomerase II | -5.838 | Etoposide | N/A |

| Compound 7r | Topoisomerase II | -5.202 | Etoposide | N/A |

This table presents the predicted binding affinities (docking scores) of this compound derivatives against Topoisomerase I and II, as determined by molecular docking simulations. nih.gov

A significant outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that are critical for ligand interaction. For this compound derivatives, these interactions often involve hydrogen bonds, hydrophobic interactions, and halogen bonds.

In the active site of Topo I, the piperazine (B1678402) group of compound 7r was predicted to form hydrogen bonds with the amino acid residues TYR426 and MET428. nih.gov For compound 7a binding to Topo II, the bromophenyl group was observed forming a halogen bond with the HIE130 residue, and its pyridinyl group engaged in a pi-cation interaction. nih.gov Identifying these "hot spots" of interaction is fundamental for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.comlongdom.org These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. wikipedia.orgnih.gov

For classes of compounds like aryl-piperazines, QSAR models are developed using a "training set" of molecules with known biological activities. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that correlates molecular descriptors (numerical representations of the chemical structure) with activity. fiveable.me

The goal is to create a robust and predictive model that can accurately forecast the biological activity of compounds in a "test set" (molecules not used in model development). researchgate.net For aryl-piperazine derivatives with antimalarial activity, linear regression models have been successfully developed to predict their potency against different strains of P. falciparum. cedia.edu.ec These models provide a framework for understanding how structural modifications can impact the desired biological effect.

A key aspect of QSAR modeling is identifying the molecular descriptors that have the most significant influence on biological activity. jocpr.com These descriptors can be classified into several categories, including constitutional, topological, geometrical, and electronic properties.

For aryl-piperazine derivatives, studies have shown that conformational-dependent and 3D-descriptors are often crucial for building accurate QSAR models. insilico.eu Examples of such descriptors include:

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors: These capture information about the 3D molecular geometry. insilico.eu

3D-MoRSE (3D-Molecular Representation of Structure based on Electron diffraction) descriptors: These encode 3D structural information. insilico.eu

WHIM (Weighted Holistic Invariant Molecular descriptors): These are 3D descriptors that are independent of molecular alignment. insilico.eu

Electronic descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be important. insilico.eu

By analyzing the contribution of each descriptor to the QSAR model, researchers can gain insights into the physicochemical properties that drive the activity of the compounds. insilico.eu

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Geometrical / 3D | GETAWAY, 3D-MoRSE, WHIM | Molecular shape, size, and 3D arrangement of atoms. insilico.eu |

| Topological | Molecular Walk Counts, Randic Molecular Profiles | Atomic connectivity and branching. insilico.eu |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution and reactivity. insilico.eu |

| Constitutional | Molecular weight, Atom counts | Basic molecular composition. insilico.eu |

This table lists common classes of molecular descriptors used in QSAR modeling for piperazine-containing compounds. insilico.eu

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a ligand and the stability of the ligand-receptor complex.

For derivatives of this compound, MD simulations have been conducted to assess the stability of the compounds within the active sites of their target proteins. In a study on topoisomerase inhibitors, simulations were run for 100 nanoseconds to evaluate the thermodynamic stability of the docked complexes. nih.gov The results showed that the compounds maintained stable trajectories throughout the simulation, indicating a stable binding mode. nih.gov Such simulations can reveal subtle conformational changes and fluctuations that are not apparent from static docking poses.

Conformational analysis is particularly important for flexible molecules like piperazine derivatives. Studies on 2-substituted piperazines have shown that they often have a preferred axial conformation, which can be further stabilized by intramolecular interactions like hydrogen bonds. nih.gov Understanding the preferred conformations is critical, as it dictates how the molecule presents itself to the binding pocket of a receptor, ultimately influencing its biological activity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In the early phases of drug discovery, computational models serve as a critical tool for predicting the pharmacokinetic properties of new chemical entities, a process known as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. nih.gov These in silico methods allow for the rapid and cost-effective screening of compounds, helping to identify candidates with favorable drug-like properties and flag potential liabilities before significant resources are invested. nih.gov For this compound, a comprehensive ADME profile has been generated using various computational models to forecast its behavior in the human body.

Physicochemical Properties and Drug-Likeness

A foundational step in ADME prediction involves the calculation of key physicochemical properties and assessing them against established "drug-likeness" rules, such as Lipinski's Rule of Five. wikipedia.orgdrugbank.comnih.govtaylorandfrancis.com These rules provide a guideline for evaluating the potential of a compound to be orally bioavailable. wikipedia.orgtaylorandfrancis.com The predicted properties for this compound are summarized below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 255.15 g/mol | < 500 Da | Yes |

| logP (Octanol/Water Partition Coefficient) | 2.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | < 140 Ų | Yes |

The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for oral absorption and permeation. wikipedia.orgnih.govtaylorandfrancis.com Its molecular weight is well below the 500 Da threshold, and its moderate lipophilicity (logP) is within the optimal range for balancing aqueous solubility and membrane permeability. nih.govtaylorandfrancis.com

Absorption

Computational models predict how well a compound is absorbed from the gastrointestinal (GI) tract into the bloodstream. This is a crucial determinant of oral bioavailability. uq.edu.au Based on its physicochemical properties, this compound is predicted to have high gastrointestinal absorption. Models such as the Caco-2 permeability model, which simulates the gut-blood barrier, are often used for this prediction. nih.gov

Table 2: Predicted Absorption Characteristics of this compound

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates efficient absorption from the gut. |

| Caco-2 Permeability | High | Suggests good potential for passive diffusion across the intestinal epithelium. nih.gov |

| Oral Bioavailability | High | The compound is likely to reach systemic circulation effectively after oral administration. uq.edu.ausimulations-plus.com |

Distribution

Distribution predictions estimate how a compound spreads throughout the body's fluids and tissues. Key considerations include its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins. The ability to penetrate the BBB is a critical property for drugs targeting the central nervous system (CNS). nih.govarxiv.orgresearchgate.netcitedrive.comnih.gov

Table 3: Predicted Distribution Profile of this compound

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | Permeable | The compound is likely to cross the BBB and exert effects on the CNS. nih.govarxiv.org |

| P-glycoprotein (P-gp) Substrate | No | Not being a substrate for the P-gp efflux pump increases the likelihood of CNS penetration and reduces multidrug resistance. csmres.co.uknih.govnih.gov |

Metabolism

Metabolism predictions focus on the biotransformation of a compound by enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov Predicting whether a compound inhibits or is a substrate for specific CYP isoforms is vital for anticipating potential drug-drug interactions. researchgate.netmdpi.commdpi.com

Table 4: Predicted Cytochrome P450 (CYP) Interaction Profile

| CYP Isoform | Predicted Interaction | Significance |

|---|---|---|

| CYP1A2 | Non-inhibitor | Low potential for interactions with drugs metabolized by this enzyme. researchgate.net |

| CYP2C9 | Non-inhibitor | Low potential for interactions with drugs metabolized by this enzyme. researchgate.net |

| CYP2C19 | Non-inhibitor | Low potential for interactions with drugs metabolized by this enzyme. researchgate.net |

| CYP2D6 | Inhibitor | Potential for drug-drug interactions with substrates of CYP2D6. |

Excretion and Potential Liabilities

In silico tools also screen for potential safety liabilities, such as the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity. nih.govresearchgate.netmdpi.comresearchgate.net

Table 5: Predicted Excretion and Safety Liabilities

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| hERG Inhibition | Low risk | The compound is predicted to have a low probability of blocking the hERG channel, reducing the risk of cardiotoxicity. nih.govresearchgate.netresearchgate.net |

Future Research Directions and Translational Potential

Design and Synthesis of Novel Analogues of 2-(4-Bromo-benzyl)-piperazine with Enhanced Specificity and Potency

Future research will heavily focus on the rational design and synthesis of novel analogues of this compound to improve its therapeutic index. The goal is to create derivatives with heightened potency against specific biological targets while minimizing off-target effects. Strategies for analogue design can be broadly categorized:

Modification of the Benzyl (B1604629) Moiety: The bromo-substituted phenyl ring is a critical area for modification. Structure-activity relationship (SAR) studies on related compounds have shown that the position and nature of substituents on the benzyl ring are crucial for activity. For instance, in a series of benzyl piperazine (B1678402) benzamide (B126) derivatives, an ortho-methoxy group on the benzyl ring was found to be important for cell survival activity. nih.gov The bromine atom itself, an electron-withdrawing group, has been shown to enhance the antibacterial activity of some piperazine derivatives. nih.gov Future work could involve introducing other halogens (Cl, F) or various electron-donating or electron-withdrawing groups at different positions on the phenyl ring to modulate binding affinity and selectivity. nih.gov

Substitution on the Piperazine Ring: The piperazine ring has two nitrogen atoms that can be substituted. While approximately 80% of piperazine-containing drugs have substituents only at these nitrogen positions, there is a growing need to explore functionalization at the carbon atoms of the ring. mdpi.com This C-H functionalization can introduce greater structural diversity and three-dimensionality, which is often lacking in current piperazine-based drug candidates, potentially leading to novel interactions with target proteins. mdpi.com

Hybrid Molecule Synthesis: A promising approach involves tethering the this compound scaffold to other pharmacologically active moieties. For example, researchers have designed and synthesized 2-(4-bromobenzyl) tethered 4-amino substituted 5,6,7,8-tetrahydrobenzo eurekaselect.comscilit.comthieno[2,3-d]pyrimidines as potential anticancer agents. nih.gov This strategy aims to create hybrid molecules that can interact with multiple targets or have enhanced affinity for a single target.

By systematically exploring these synthetic avenues, researchers can generate libraries of novel analogues for screening, leading to the identification of candidates with superior potency and target specificity.

Exploration of Undiscovered Molecular Targets and Biological Pathways

While the piperazine scaffold is well-established, the specific molecular targets and biological pathways modulated by this compound and its derivatives are still being elucidated. Future research should aim to deorphanize this compound and its analogues to uncover novel therapeutic applications.

Recent studies on structurally related compounds provide valuable starting points. For instance, a series of 2-(4-bromobenzyl) tethered thienopyrimidines were identified as dual inhibitors of topoisomerase-I and topoisomerase-II, key enzymes in DNA replication. nih.gov The most potent compound from this series was also found to induce cell death through both apoptotic and autophagic pathways and arrest the cell cycle in the G2/M phase. nih.gov

Another related compound, 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine, was found to regulate global protein synthesis by inactivating the eukaryotic translation initiation factor 2-alpha (eIF2-α). nih.gov This was achieved through the activation of the protein kinase RNA-activated (PKR) pathway. nih.gov Furthermore, other benzylpiperazine derivatives have been designed as selective binders for Mcl-1, an anti-apoptotic protein in the Bcl-2 family, which is a significant target in cancer therapy. nih.gov The potential for piperazine-based compounds to interact with the sigma receptor 1 (S1R), a target for neurological disorders, has also been identified. nih.gov

These findings suggest that this compound analogues could have potential applications in oncology by targeting DNA replication, protein synthesis, or apoptosis regulation. Future research should employ high-throughput screening, chemoproteomics, and other target identification technologies to explore these and other undiscovered molecular targets and pathways.

Development of Innovative Synthetic Methodologies for Complex Piperazine Scaffolds

The synthesis of structurally diverse and complex piperazine derivatives remains a challenge. researchgate.net Traditional methods often focus on N-substitution, limiting the accessible chemical space. mdpi.com The development of innovative synthetic methodologies is crucial for creating the next generation of piperazine-based agents.

A key area of development is the C-H functionalization of the piperazine ring. This allows for the introduction of substituents directly onto the carbon backbone of the scaffold, providing more rigid and three-dimensionally complex molecules. mdpi.com Recent advances in this area include:

Photoredox Catalysis: This method uses light to enable C-H functionalization under mild conditions, though challenges like long reaction times persist. mdpi.com

Tin and Silicon Amine Protocols (SnAP and SLAP): These protocols allow for the synthesis of C-H functionalized piperazines through radical-based processes. mdpi.com

Asymmetric Lithiation: This technique provides access to α-functionalized piperazines with good levels of diastereocontrol, which is critical for creating stereochemically defined drug candidates. mdpi.com

Other innovative strategies include the use of rearrangement reactions (e.g., Ugi-Smiles, Stevens rearrangement) and the DABCO (1,4-diazabicyclo[2.2.2]octane) bond cleavage method to generate polysubstituted piperazines. eurekaselect.comresearchgate.net Focusing on these advanced synthetic techniques will enable chemists to build more complex and diverse libraries of this compound analogues for biological evaluation.

Integration of Advanced Computational and Experimental Approaches in Research

The synergy between computational modeling and experimental validation is accelerating the drug discovery process for piperazine-based compounds. Future research on this compound will increasingly rely on this integrated approach to rationally design potent and selective inhibitors.

Computational tools play a vital role at multiple stages:

De Novo Design and Virtual Screening: Computational algorithms can be used to design novel derivatives based on the structures of target proteins. For example, benzylpiperazine derivatives were designed as plausible Bcl-2 inhibitors using a computational algorithm before being synthesized and tested. nih.gov

Molecular Docking: Docking studies are used to predict how a ligand binds within the active site of a target protein. This was used to predict the binding mode of a 2-(4-bromobenzyl)-containing compound in the active sites of Topoisomerase I and II, guiding the design of the series. nih.gov Molecular docking has also been instrumental in understanding the binding interactions of piperazine derivatives with microbial enzymes and the colchicine (B1669291) binding site of tubulin. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-protein complex, helping to refine docking poses and identify crucial amino acid interactions that stabilize the binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Computational SAR analyses can identify key molecular properties, such as dipole moments, that correlate with biological activity, providing insights for further optimization. researchgate.net

These in silico predictions are then used to prioritize which compounds to synthesize and test experimentally. The experimental data, in turn, is used to refine the computational models, creating a powerful feedback loop that streamlines the path from initial hit to lead compound. nih.govnih.gov

Addressing Challenges in the Research and Development of Piperazine-Based Agents

Despite the promise of the piperazine scaffold, several challenges must be overcome in the research and development of agents like this compound.

Synthetic Challenges: The synthesis of piperazine derivatives can be hampered by issues such as low product yields, long reaction times, and the formation of difficult-to-remove side products. researchgate.net The use of toxic reagents, such as tin in the SnAP method, also presents environmental and safety concerns. mdpi.comresearchgate.net Adopting principles of green chemistry and developing more efficient, scalable, and selective synthetic routes is a primary challenge. researchgate.net

Limited Structural Diversity: As previously mentioned, the vast majority of existing piperazine-containing compounds are substituted only at the nitrogen atoms. This lack of structural diversity at the carbon positions hinders the full exploration of the scaffold's potential in medicinal chemistry. mdpi.com Overcoming this requires the broader adoption of advanced C-H functionalization methodologies.

Medicinal Chemistry and Pharmacological Hurdles: A significant challenge is optimizing the potency, selectivity, and pharmacokinetic properties of new analogues. mdpi.com For CNS-active piperazines, there is a risk of amphetamine-like effects and potential for abuse, as was the case for benzylpiperazine (BZP), which was abandoned as a potential antidepressant for these reasons. wikipedia.org Furthermore, for potent compounds like topoisomerase inhibitors, off-target toxicities such as cardiotoxicity are a major concern that must be carefully evaluated and engineered out of new drug candidates. nih.gov

Addressing these multifaceted challenges through innovative synthesis, rational design, and thorough preclinical evaluation will be critical to successfully translating this compound-based compounds from the laboratory to the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.